Cas no 197446-77-8 (Isohopeaphenol)

Isohopeaphenol structure
Productnaam:Isohopeaphenol
Isohopeaphenol Chemische en fysische eigenschappen
Naam en identificatie
-
- SCHEMBL5607865
- AKOS040763283
- 197446-77-8
- Isohopeaphenol
-
- Inchi: 1S/C56H42O12/c57-29-9-1-25(2-10-29)45-47-37(17-33(61)21-41(47)65)53-49-39(19-35(63)23-43(49)67-55(53)27-5-13-31(59)14-6-27)51(45)52-40-20-36(64)24-44-50(40)54(56(68-44)28-7-15-32(60)16-8-28)38-18-34(62)22-42(66)48(38)46(52)26-3-11-30(58)12-4-26/h1-24,45-46,51-66H
- InChI-sleutel: YQQUILZPDYJDQJ-UHFFFAOYSA-N
- LACHT: OC1C=CC(C2C3C4C(C(C(C5C3=CC(O)=CC=5O)C3C=CC(O)=CC=3)C3C5C6=C(C=C(C=5)O)OC(C5C=CC(O)=CC=5)C6C5C(=C(C=C(C=5)O)O)C3C3C=CC(O)=CC=3)=CC(O)=CC=4O2)=CC=1
Berekende eigenschappen
- Exacte massa: 906.26762677g/mol
- Monoisotopische massa: 906.26762677g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 10
- Aantal waterstofbondacceptatoren: 12
- Zware atoomtelling: 68
- Aantal draaibare bindingen: 5
- Complexiteit: 1580
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 8
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 9.1
- Topologisch pooloppervlak: 221Ų
Isohopeaphenol Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6234-5 mg |
Isohopeaphenol |
197446-77-8 | 98% | 5mg |
¥ 4,420 | 2023-07-11 | |
TargetMol Chemicals | TN6234-5mg |
Isohopeaphenol |
197446-77-8 | 5mg |
¥ 4420 | 2024-07-20 | ||
TargetMol Chemicals | TN6234-1 mL * 10 mM (in DMSO) |
Isohopeaphenol |
197446-77-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6720 | 2023-09-15 | |
TargetMol Chemicals | TN6234-1 ml * 10 mm |
Isohopeaphenol |
197446-77-8 | 1 ml * 10 mm |
¥ 6720 | 2024-07-20 |
Isohopeaphenol Gerelateerde literatuur
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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